molecular formula C23H22N2O4S B1238499 4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide

4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide

Cat. No. B1238499
M. Wt: 422.5 g/mol
InChI Key: TVQDTDRDHPFHTJ-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ylidene)amino]benzenesulfonamide is a member of flavans.

Scientific Research Applications

Scientific Research Applications of 4-Ethoxy-N-[(Z)-(2-Phenyl-2,3-Dihydrochromen-4-Ylidene)Amino]Benzenesulfonamide

  • Photodynamic Therapy in Cancer Treatment : The benzenesulfonamide derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, demonstrate significant potential in photodynamic therapy for cancer treatment. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Photocatalytic Applications : The photophysical and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents make them suitable for photocatalytic applications. These properties are influenced by the presence of new-type benzenesulfonamide derivatives as substituents (Öncül, Öztürk, & Pişkin, 2021).

  • Antimicrobial Activity : Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity. This includes compounds like N-(2-aminophenyl)benzenesulfonamide and its variations, which have been investigated using techniques like FT-IR, NMR, and antimicrobial activity assessments (Demircioğlu et al., 2018).

  • Bioactivity and Potential as Enzyme Inhibitors : Some benzenesulfonamide derivatives have been studied for their bioactivity, showing interesting aspects related to their inhibition mechanism, especially as carbonic anhydrase inhibitors. This includes analysis of their structural and inhibition characteristics (Di Fiore et al., 2011).

  • Synthesis and Structural Characterization : The synthesis and structural characterization of benzenesulfonamide derivatives, such as sulfonamide para-alkoxychalcone hybrids, have been conducted. These studies focus on understanding the effect of different substituents on molecular conformation and assembly, which is crucial for various pharmaceutical and chemical applications (De Castro et al., 2013).

  • Luminescence and Antibacterial Properties : The study of d10 metal complexes based on sulfamethoxazole (a related sulfonamide) reveals insights into the structure diversity, luminescence, and antibacterial properties of these compounds. This research contributes to the understanding of how auxiliary ligands can influence the properties of sulfonamide-based complexes (Feng et al., 2021).

properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C23H22N2O4S/c1-2-28-18-12-14-19(15-13-18)30(26,27)25-24-21-16-23(17-8-4-3-5-9-17)29-22-11-7-6-10-20(21)22/h3-15,23,25H,2,16H2,1H3/b24-21-

InChI Key

TVQDTDRDHPFHTJ-FLFQWRMESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC(OC3=CC=CC=C23)C4=CC=CC=C4

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(OC3=CC=CC=C23)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(OC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide
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4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide
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4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide
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4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide
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4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide
Reactant of Route 6
4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide

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